Unii-3E6IB3P0LT
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Overview
Description
Unii-3E6IB3P0LT, also known as Teicoplanin Aglycone, is a compound with the molecular formula C58H45Cl2N7O18 and a molecular weight of 1198.92. It is a derivative of teicoplanin, an antibiotic used to treat bacterial infections. Teicoplanin Aglycone is the non-glycosylated form of teicoplanin, which means it lacks the sugar moieties present in the parent compound. This compound is known for its antibacterial properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Teicoplanin Aglycone involves several steps, including allylic oxidation, protection reactions, reduction reactions, acid-catalyzed coupling reactions, methylation reactions, and deprotection reactions. These steps are performed under specific conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of Teicoplanin Aglycone typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as chromatography for purification and high-performance liquid chromatography for quality control .
Chemical Reactions Analysis
Types of Reactions: Teicoplanin Aglycone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
Teicoplanin Aglycone has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of glycopeptide antibiotics.
Biology: It is used to study the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: It is used in the development of new antibacterial agents and in the study of drug interactions.
Industry: It is used in the production of antibiotics and other pharmaceutical products .
Mechanism of Action
Teicoplanin Aglycone exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing the cross-linking of peptidoglycan chains. This inhibition weakens the bacterial cell wall, leading to cell lysis and death. The molecular targets of Teicoplanin Aglycone include enzymes involved in cell wall synthesis, such as transpeptidases and carboxypeptidases .
Comparison with Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A lipoglycopeptide antibiotic with enhanced activity against certain resistant bacteria.
Oritavancin: A semisynthetic glycopeptide antibiotic with a broader spectrum of activity
Uniqueness: Teicoplanin Aglycone is unique due to its non-glycosylated structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to its glycosylated counterparts. This uniqueness makes it a valuable compound for studying the structure-activity relationships of glycopeptide antibiotics and for developing new antibacterial agents .
Properties
Molecular Formula |
C58H45Cl2N7O18 |
---|---|
Molecular Weight |
1198.9 g/mol |
IUPAC Name |
(1S,2R,19R,22S,34S,37R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C58H45Cl2N7O18/c59-32-9-21-1-7-38(32)84-41-16-26-17-42(51(41)74)85-39-8-4-24(14-33(39)60)50(73)49-57(80)66-48(58(81)82)31-19-28(69)20-37(72)43(31)30-13-23(3-5-35(30)70)45(54(77)67-49)64-56(79)47(26)65-55(78)46-25-11-27(68)18-29(12-25)83-40-15-22(2-6-36(40)71)44(61)53(76)62-34(10-21)52(75)63-46/h1-9,11-20,34,44-50,68-74H,10,61H2,(H,62,76)(H,63,75)(H,64,79)(H,65,78)(H,66,80)(H,67,77)(H,81,82)/t34-,44+,45?,46+,47-,48+,49+,50-/m1/s1 |
InChI Key |
DKVBOUDTNWVDEP-BYTNBHEJSA-N |
Isomeric SMILES |
C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)N)O)O)C(=O)N[C@@H]5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
Canonical SMILES |
C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N)O)O)C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
Origin of Product |
United States |
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